molecular formula C9H9N3O2 B1422076 Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate CAS No. 1053656-33-9

Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate

Cat. No. B1422076
M. Wt: 191.19 g/mol
InChI Key: DEBPRNDMJGKCBA-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a chemical compound with the CAS Number: 1053656-33-9 . It has a molecular weight of 191.19 .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . This method involves a sequential opening/closing cascade reaction .


Molecular Structure Analysis

The molecular structure of Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate is represented by the linear formula: C9H9N3O2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate are complex and involve several steps . The process involves the use of α,β-unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .


Physical And Chemical Properties Analysis

Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate is a solid substance . It has a boiling point of 385.9°C at 760 mmHg .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate has been utilized in the synthesis of new pyrazolo[3,4-b]pyridine products. A study by Ghaedi et al. (2015) demonstrates the efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate via the condensation of pyrazole-5-amine derivatives and activated carbonyl groups (Ghaedi et al., 2015).

Development of Antiviral Agents

Bernardino et al. (2007) reported on the synthesis of new derivatives of ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, showcasing their potential as antiviral agents, particularly against Herpes simplex virus type 1 (Bernardino et al., 2007).

Applications in Fluorescence

A study by Yan et al. (2018) focuses on the synthesis of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives from ethyl pyrazole-5-carboxylate, highlighting their strong fluorescence in solutions, which could be applicable in various scientific fields (Yan et al., 2018).

Creation of Condensed Pyrazoles

Arbačiauskienė et al. (2011) utilized ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylates in the synthesis of condensed pyrazoles through Pd-catalysed cross-coupling reactions, illustrating its role in creating complex molecular structures (Arbačiauskienė et al., 2011).

Biomedical Applications

Donaire-Arias et al. (2022) provide an extensive review of pyrazolo[3,4-b]pyridines, which includes compounds like ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate, discussing their diverse biomedical applications, highlighting the potential of these compounds in various therapeutic areas (Donaire-Arias et al., 2022).

Safety And Hazards

The safety information available indicates that Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-6-3-4-10-5-7(6)11-12-8/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBPRNDMJGKCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680908
Record name Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate

CAS RN

1053656-33-9
Record name 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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